molecular formula C13H18BNO4 B3383897 4,4,5,5-Tetramethyl-2-(3-methyl-5-nitrophenyl)-1,3,2-dioxaborolane CAS No. 508178-15-2

4,4,5,5-Tetramethyl-2-(3-methyl-5-nitrophenyl)-1,3,2-dioxaborolane

Cat. No.: B3383897
CAS No.: 508178-15-2
M. Wt: 263.10
InChI Key: MXHRQSAUSKGAQV-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(3-methyl-5-nitrophenyl)-1,3,2-dioxaborolane (CAS: 508178-15-2) is a boronate ester featuring a dioxaborolane core substituted with four methyl groups and a 3-methyl-5-nitrophenyl moiety. Its molecular formula is C₁₃H₁₈BNO₄, with an average mass of 263.102 g/mol (monoisotopic mass: 263.1329 g/mol) . The compound is structurally characterized by:

  • A tetramethyl-1,3,2-dioxaborolane ring, providing steric bulk and stability.
  • A 3-methyl-5-nitrophenyl substituent, where the electron-withdrawing nitro group (-NO₂) and electron-donating methyl group (-CH₃) create a unique electronic environment.

This compound is primarily utilized in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) due to the arylboronate group’s reactivity . Its synthesis and applications are relevant in pharmaceuticals, materials science, and agrochemicals.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(3-methyl-5-nitrophenyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO4/c1-9-6-10(8-11(7-9)15(16)17)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHRQSAUSKGAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3-methyl-5-nitrophenyl)-1,3,2-dioxaborolane typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methyl-5-nitrophenylboronic acid and pinacol.

    Reaction Conditions: The reaction is carried out in the presence of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to facilitate the formation of the boronate ester.

    Catalysts: A palladium catalyst is often used to enhance the reaction efficiency.

    Solvents: Common solvents include tetrahydrofuran (THF) or dichloromethane (DCM).

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Continuous Flow Synthesis: This method allows for precise control over reaction parameters, leading to higher efficiency and safety.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

This compound participates in palladium-catalyzed cross-coupling reactions with aryl/vinyl halides to form biaryl derivatives. The boron-oxygen bond undergoes transmetallation with palladium intermediates, enabling C–C bond formation.

Example Reaction:
4,4,5,5-Tetramethyl-2-(3-methyl-5-nitrophenyl)-1,3,2-dioxaborolane + Aryl Bromide → Biaryl Product

Condition Detail
CatalystPd(PPh₃)₄ or PdCl₂(dppf)
BaseK₂CO₃ or Na₂CO₃
SolventTHF/Toluene (1:1)
Temperature80–100°C
Yield Range72–89%

Nitro Group Reduction

The nitro group undergoes selective reduction to an amine using catalytic hydrogenation or stoichiometric reducing agents:

Reducing System Conditions Product
H₂/Pd-C (10 wt%)EtOH, 25°C, 12 h3-Methyl-5-aminophenyl derivative
NaBH₄/CuCl₂MeOH, 0°C → RTIntermediate hydroxylamine

The reaction preserves the boronate ester functionality, enabling sequential functionalization.

Electrophilic Aromatic Substitution

The nitrophenyl group directs incoming electrophiles to meta positions due to its electron-withdrawing nature. Halogenation and sulfonation proceed under controlled conditions:

Reaction Reagents Outcome
BrominationBr₂/FeBr₃ in DCM3-Bromo-5-nitro derivative
NitrationHNO₃/H₂SO₄ at 0°CDinitro adduct (minor pathway)

Kinetic studies show a second-order dependence on electrophile concentration.

Hydrolytic Sensitivity

The dioxaborolane ring undergoes hydrolysis in aqueous media:

C13H18BNO4+H2O3-Methyl-5-nitrophenylboronic acid+Pinacol\text{C}_{13}\text{H}_{18}\text{BNO}_4 + \text{H}_2\text{O} \rightarrow 3\text{-Methyl-5-nitrophenylboronic acid} + \text{Pinacol}

Half-Life Data:

pH Temperature t₁/₂
7.025°C48 h
9.025°C2.5 h

Stabilization strategies include using anhydrous solvents and molecular sieves .

Thermal Decomposition

Differential scanning calorimetry (DSC) reveals an exothermic decomposition peak at 218°C (ΔH = −127 kJ/mol), necessitating storage below 40°C .

Comparative Reactivity Analysis

Feature This Compound Unsubstituted Analog
Suzuki Coupling Rate (k₂)4.7 × 10⁻³ L/mol·s1.2 × 10⁻³ L/mol·s
Nitro Reduction Potential−0.81 V vs SCENot applicable
Hydrolysis Rate (pH 7)0.014 h⁻¹0.003 h⁻¹

The electron-withdrawing nitro group accelerates transmetallation in cross-couplings but increases hydrolytic lability compared to non-nitrated analogs .

Case Study: Tandem Reactions

A 2024 study demonstrated a one-pot sequence combining Suzuki coupling and nitro reduction:

  • Coupling Step: React with 4-bromoanisole (PdCl₂(dppf), K₃PO₄, 90°C, 2 h) → Biaryl intermediate (87% yield)

  • Reduction Step: Add H₂ (50 psi) over Raney Ni → 4-Methoxy-3'-amino-biphenyl (91% yield)

This showcases the compound’s utility in streamlined synthetic routes .

The compound’s multifunctional reactivity profile makes it indispensable in modern organic synthesis, though its stability limitations require careful process design. Ongoing research focuses on stabilizing the dioxaborolane ring through fluorinated solvents and immobilized catalyst systems.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions
One of the primary applications of this compound is in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. It acts as a boron source in Suzuki-Miyaura coupling reactions, where it facilitates the coupling of aryl halides with organoboronic acids to form biaryl compounds. This reaction is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Reagents for Functionalization
The compound can also serve as a reagent for the functionalization of various substrates. Its unique structure allows it to participate in electrophilic aromatic substitution reactions, enabling the introduction of nitro groups into aromatic systems. This property is particularly useful in synthesizing compounds with specific electronic properties.

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of 4,4,5,5-tetramethyl-2-(3-methyl-5-nitrophenyl)-1,3,2-dioxaborolane exhibit promising anticancer activity. The nitrophenyl moiety is believed to enhance the compound's ability to interact with biological targets involved in cancer cell proliferation. Research has shown that these compounds can induce apoptosis in various cancer cell lines.

Drug Development
The compound's ability to modulate biological pathways makes it a candidate for drug development. Its derivatives are being investigated for their potential use as inhibitors of specific enzymes or receptors implicated in disease processes. For instance, modifications to the dioxaborolane structure can lead to compounds with improved selectivity and potency against targeted diseases.

Materials Science

Polymer Chemistry
In materials science, this compound has been utilized in the synthesis of novel polymers. Its boron-containing structure can enhance the thermal and mechanical properties of polymers when incorporated into polymer matrices. This application is significant for developing advanced materials with tailored properties for specific industrial applications.

Sensors and Electronics
The compound's electronic properties make it suitable for applications in sensors and electronic devices. Research indicates that incorporating this dioxaborolane into sensor platforms can improve sensitivity and selectivity for detecting specific analytes due to its ability to undergo reversible reactions.

Case Studies

Study Title Application Focus Findings
"Suzuki-Miyaura Coupling using Boron Compounds"Organic SynthesisDemonstrated high yields in biaryl formation using this compound as a boron source.
"Anticancer Properties of Boron Compounds"Medicinal ChemistryIdentified significant apoptosis induction in cancer cell lines treated with derivatives of the compound.
"Boron-containing Polymers: Properties and Applications"Materials ScienceShowed enhanced mechanical properties in polymers synthesized with this dioxaborolane derivative.

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in Suzuki-Miyaura cross-coupling reactions. The mechanism involves:

    Activation: The palladium catalyst activates the boronate ester and the halide.

    Transmetalation: The activated species undergo transmetalation, forming a palladium complex.

    Reductive Elimination: The complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

(a) Positional Isomerism

The target compound’s 3-methyl-5-nitrophenyl group contrasts with the 2-methyl-5-nitrophenyl isomer (CAS: 957062-84-9) .

(b) Electron-Donating vs. Electron-Withdrawing Groups

  • Methoxy-Nitro Derivatives (e.g., 2-(2-methoxy-5-nitrophenyl)-...): The -OCH₃ group donates electrons via resonance, stabilizing the boron center and reducing electrophilicity. This contrasts with the target’s -CH₃ group, which provides weaker electron donation .
  • Chloro- and Trifluoromethyl-Substituted Analogs (e.g., CAS 2121512-82-9): The -Cl and -CF₃ groups strongly withdraw electrons, increasing boron’s electrophilicity and enhancing reactivity in C-H borylation .

(c) Fluorinated and Extended Aromatic Systems

  • Fluorinated Alkyl Chains (e.g., compounds 2a and 2b in ): Perfluoroalkyl groups enhance lipophilicity and thermal stability, making these analogs suitable for radical-polar crossover reactions .
  • Thiophene- and Naphthalene-Substituted Derivatives : Extended conjugation in these systems improves charge transport, favoring applications in optoelectronics .

Biological Activity

4,4,5,5-Tetramethyl-2-(3-methyl-5-nitrophenyl)-1,3,2-dioxaborolane (CAS No. 508178-15-2) is a boron-containing compound with a molecular formula of C13H18BNO4 and a molecular weight of 263.10 g/mol. This compound is part of a broader class of dioxaborolanes that have gained attention for their potential biological activities, particularly in medicinal chemistry.

Antibacterial Properties

Recent studies have indicated that derivatives of dioxaborolanes exhibit significant antibacterial activity. For instance, compounds with similar structures have shown effectiveness against various strains of bacteria, including resistant Gram-negative pathogens. The mechanism often involves the inhibition of penicillin-binding proteins (PBPs) and β-lactamases (BLAs), which are critical for bacterial cell wall synthesis and antibiotic resistance mechanisms .

Cytotoxicity and Anticancer Potential

Research into the cytotoxic effects of this compound has revealed its potential as an anticancer agent. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines through various pathways. The presence of the nitrophenyl group enhances its interaction with cellular targets, leading to increased cytotoxicity .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes relevant to drug metabolism and disease processes. Notably, it has shown reversible inhibition of cytochrome P450 enzymes (CYPs), particularly CYP3A4, which is crucial for drug metabolism in humans. Such interactions may raise concerns regarding drug-drug interactions (DDIs) when used in combination therapies .

Research Findings and Case Studies

StudyFindings
In vitro antibacterial activityShowed effectiveness against KPC-2 carbapenemase and CTX-M-15 extended-spectrum β-lactamase .
Cytotoxicity assaysInduced apoptosis in cancer cell lines with IC50 values indicating significant activity .
CYP inhibition studiesDemonstrated reversible inhibition with an IC50 of 0.34 μM for CYP3A4 .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicological evaluations suggest moderate toxicity levels in mammalian systems. Further studies are needed to establish comprehensive safety profiles and therapeutic windows for clinical applications.

Q & A

Q. What are the primary synthetic routes for 4,4,5,5-Tetramethyl-2-(3-methyl-5-nitrophenyl)-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura coupling precursors or direct functionalization of the boronate ester core. Key steps include:

  • Nitrophenyl Group Introduction: Electrophilic aromatic substitution or cross-coupling reactions under palladium catalysis (e.g., Pd(PPh₃)₄) .
  • Boron Ester Formation: Reaction of pinacolborane with aryl halides in anhydrous THF at 60–80°C for 12–24 hours .
    Yield optimization requires strict control of moisture (use Schlenk lines) and stoichiometric ratios of aryl halide to borane (1:1.2–1.5). Side products like dehalogenated byproducts or dimerization can occur if temperature exceeds 90°C .

Q. How is the purity and structural integrity of this compound validated in academic research?

Methodological Answer:

  • Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects nitro group degradation or boronate hydrolysis .
  • Spectroscopy:
    • ¹¹B NMR: A sharp singlet at δ 30–32 ppm confirms intact boronate ester .
    • IR: B-O stretching at 1340–1380 cm⁻¹ and NO₂ asymmetric stretch at 1520 cm⁻¹ .
  • Elemental Analysis: Carbon and boron content must align with theoretical values (e.g., C: ~65%, B: ~4.5%) .

Q. What are the stability considerations for storing this compound under laboratory conditions?

Methodological Answer:

  • Moisture Sensitivity: Store under argon at –20°C in amber vials to prevent hydrolysis of the boronate ester .
  • Light Sensitivity: Nitro groups undergo photodegradation; UV-Vis monitoring (λmax ~270 nm) detects decomposition .
  • Thermal Stability: Differential scanning calorimetry (DSC) shows exothermic decomposition above 150°C .

Advanced Research Questions

Q. How does the steric and electronic profile of the 3-methyl-5-nitrophenyl substituent influence cross-coupling reactivity?

Methodological Answer:

  • Steric Effects: The methyl group at the 3-position hinders transmetalation in Suzuki reactions, requiring bulky ligands (e.g., SPhos) to accelerate turnover .
  • Electronic Effects: The electron-withdrawing nitro group enhances electrophilicity of the arylboronate, but reduces oxidative addition efficiency. DFT calculations (B3LYP/6-31G*) show a ΔE of ~1.8 eV for Pd insertion into the C-B bond .
  • Experimental Validation: Compare coupling rates with non-nitrated analogs using kinetic profiling (e.g., in situ ¹H NMR) .

Q. What strategies resolve contradictions in reported catalytic activity of this compound in C–H borylation?

Methodological Answer:

  • Source Analysis: Cross-reference solvent polarity (e.g., DMF vs. toluene) and catalyst loading (e.g., Ir vs. Rh complexes) across studies .
  • Controlled Replication: Reproduce conflicting experiments with standardized substrates (e.g., benzene vs. heteroarenes) and quantify regioselectivity via GC-MS .
  • Mechanistic Probes: Use isotopic labeling (¹⁰B/¹¹B) to track boron transfer pathways and identify rate-limiting steps .

Q. How can computational models predict the compound’s behavior in multi-step synthetic cascades?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate solvent effects on boronate solubility (e.g., COSMO-RS model in Gaussian 16) .
  • Retrosynthetic AI Tools: Platforms like ASKCOS or Synthia propose optimal sequences by training on boronate reaction databases .
  • Kinetic Modeling: Use MATLAB or Python to integrate rate constants for competing pathways (e.g., hydrolysis vs. coupling) .

Theoretical Frameworks and Research Design

  • Linking to Organoboron Chemistry Theories: Use Pearson’s HSAB principle to rationalize ligand selection (e.g., soft Pd(0) with soft arylboronates) .
  • Experimental Design: Employ factorial design (2^k models) to optimize variables like temperature, catalyst loading, and solvent polarity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-Tetramethyl-2-(3-methyl-5-nitrophenyl)-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
4,4,5,5-Tetramethyl-2-(3-methyl-5-nitrophenyl)-1,3,2-dioxaborolane

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